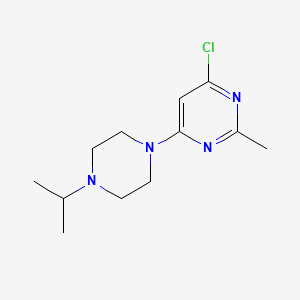

4-Chloro-6-(4-isopropylpiperazin-1-yl)-2-methylpyrimidine

Description

4-Chloro-6-(4-isopropylpiperazin-1-yl)-2-methylpyrimidine is a pyrimidine derivative featuring a chlorine atom at position 4, a methyl group at position 2, and a 4-isopropylpiperazine moiety at position 6. Pyrimidine derivatives are widely utilized in medicinal chemistry due to their ability to mimic nucleobases and interact with biological targets such as enzymes and receptors .

Properties

IUPAC Name |

4-chloro-2-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClN4/c1-9(2)16-4-6-17(7-5-16)12-8-11(13)14-10(3)15-12/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDBZFFSYXXJBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCN(CC2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-6-(4-isopropylpiperazin-1-yl)-2-methylpyrimidine is a pyrimidine derivative that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound is characterized by a chloro group at the 4-position and a piperazine moiety substituted with an isopropyl group at the 6-position. Its biological activity primarily revolves around its role as an inhibitor of KIF18A, a motor protein implicated in cancer cell proliferation and metastasis.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly as a potential KIF18A inhibitor . Preliminary studies suggest that this compound may possess antiproliferative properties against various cancer cell lines, making it a candidate for further investigation in cancer therapeutics. Additionally, compounds with similar structures have been explored for their antimicrobial activity , indicating a broader spectrum of potential applications.

Key Findings

- KIF18A Inhibition : The compound has been identified as a potential inhibitor of KIF18A, which plays a crucial role in mitosis and is associated with tumor growth.

- Antiproliferative Effects : Studies have shown that it can inhibit the growth of several cancer cell lines, suggesting its efficacy in cancer treatment.

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating potential use in treating infectious diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multiple steps, leveraging the versatility of pyrimidine chemistry. Understanding the structure-activity relationship (SAR) is essential for optimizing its biological activity.

Synthesis Pathway

The synthesis generally includes:

- Formation of the pyrimidine core.

- Introduction of the chloro group.

- Substitution with the isopropylpiperazine moiety.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds provides insights into its biological activity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine | Similar pyrimidine core; methyl instead of isopropyl | Potential KIF18A inhibitor |

| 2-Methyl-4-chloropyrimidine | Lacks piperazine; simpler structure | Antimicrobial properties |

| 5-Amino-6-chloropyrimidine | Amino group at position 5; no piperazine | Antiproliferative activity |

The variations in substituents significantly affect biological activity and therapeutic potential, highlighting the importance of structural modifications in drug design.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of this compound through various methodologies:

- Cell Line Studies : Research conducted on MCF-7 and MDA-MB-231 breast cancer cell lines demonstrated IC50 values indicating strong antiproliferative effects compared to standard treatments like 5-Fluorouracil .

- Binding Affinity Assessments : Interaction studies using techniques such as surface plasmon resonance have quantified the binding affinity of the compound to KIF18A, providing insights into its mechanism of action.

- Antimicrobial Testing : The compound's effectiveness against bacterial strains has been assessed, with preliminary results showing promising antimicrobial properties.

Scientific Research Applications

Medicinal Chemistry

Potential KIF18A Inhibitor

4-Chloro-6-(4-isopropylpiperazin-1-yl)-2-methylpyrimidine has been identified as a potential inhibitor of KIF18A, a motor protein involved in cell proliferation and metastasis in cancer. Research indicates that inhibiting KIF18A can reduce tumor growth and metastasis in various cancer models.

Antiproliferative Properties

Preliminary studies suggest that this compound exhibits significant antiproliferative effects against several cancer cell lines. Its mechanism involves disrupting the signaling pathways associated with cancer cell growth, making it a candidate for further development as an anticancer agent.

Synthesis of Complex Molecules

This compound serves as an important building block or intermediate in the synthesis of more complex molecules, which may possess enhanced therapeutic properties. The ability to modify its structure allows researchers to create derivatives with potentially improved efficacy and reduced side effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound in preclinical settings:

- In Vitro Studies : Research involving various cancer cell lines demonstrated that this compound significantly inhibits cell proliferation, suggesting its potential as an anticancer agent.

- Binding Affinity Studies : Techniques such as surface plasmon resonance have been employed to assess the binding affinity of this compound to KIF18A, providing insights into optimizing its therapeutic efficacy while minimizing off-target effects.

- Synthesis Optimization : Ongoing research focuses on optimizing synthetic routes for higher yields and purity, which is crucial for advancing this compound into clinical trials.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine (CAS 1017782-75-0)

- Structural Difference : The piperazine ring at position 6 is substituted with a methyl group instead of isopropyl.

- This compound has a similarity score of 0.94 to the target molecule, indicating high structural overlap .

4-Chloro-6-[4-(tetrahydro-furan-2-ylmethyl)-piperazin-1-yl]-pyrimidine

Core Heterocycle Modifications

2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine

- Structural Difference: Replaces the pyrimidine core with a thieno[2,3-d]pyrimidine scaffold and adds a methanesulfonyl group.

- The thienopyrimidine core may alter π-π stacking interactions in biological systems .

4-Chloro-6-(4-methoxyphenoxy)-2-methylpyrimidine

- Structural Difference: A methoxyphenoxy group replaces the piperazine moiety at position 6.

- Impact: The aromatic phenoxy group increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Alternative Heterocyclic Substituents

4-Chloro-6-(2-ethyl-1H-imidazol-1-yl)-2-methylpyrimidine

4-Chloro-6-(4-chlorophenyl)-2-(3-pyridinyl)-5-pyrimidinecarbonitrile

- Structural Difference : Incorporates chlorophenyl and pyridinyl substituents.

- Impact : The electron-withdrawing nitrile and chlorophenyl groups may enhance interactions with hydrophobic pockets in enzymes or receptors .

Physicochemical and Pharmacological Implications

- Metabolic Stability : Bulky substituents like isopropyl may slow cytochrome P450-mediated metabolism, extending half-life .

- Target Selectivity : Piperazine derivatives are common in kinase inhibitors (e.g., Gleevec ). Substitutions on the piperazine ring can fine-tune selectivity for specific kinases or off-target proteins.

Preparation Methods

Synthesis of the Pyrimidine Core: 4,6-Dichloro-2-methylpyrimidine Intermediate

The key intermediate in preparing the target compound is typically 4,6-dichloro-2-methylpyrimidine or related chlorinated pyrimidines, which allow for selective nucleophilic substitution at the 6-position.

Preparation of 4,6-dihydroxy-2-methylpyrimidine

- Method: Condensation of acetamidine hydrochloride with diethyl malonate in methanol under basic conditions (sodium methoxide) at low temperature (ice bath), followed by warming to 18–25 °C for 3–5 hours.

- Work-up: Removal of methanol under reduced pressure, acidification to pH 1–2, crystallization at 0 °C, filtration, washing, and drying.

- Outcome: White solid 4,6-dihydroxy-2-methylpyrimidine obtained with high purity.

- Significance: This method uses triphosgene as a safer alternative to POCl3 and phosgene, reducing environmental and safety hazards, suitable for industrial scale.

Chlorination to 4,6-Dichloro-2-methylpyrimidine

- Reagents: Phosphorus oxychloride (POCl3) is the chlorinating agent.

- Conditions: Reaction of 4,6-dihydroxy-2-methylpyrimidine with POCl3 in the presence of anhydrous organic amines such as triethylamine or N,N-diisopropylethylamine (DIPEA) at 80–100 °C for approximately 7 hours.

- Purification: Excess POCl3 removed by reduced pressure distillation; the reaction mixture is cooled and added dropwise into ice water, followed by organic solvent extraction and crystallization.

- Yields and Purity: High yields (95–97%) and purity (~99.3–99.6%) of 4,6-dichloro-2-methylpyrimidine are reported.

- Notes: The use of anhydrous organic amines enhances the reaction efficiency and safety by moderating the reaction environment; the process reduces solid waste and environmental burden.

| Parameter | Value/Condition |

|---|---|

| Chlorinating agent | Phosphorus oxychloride (POCl3) |

| Temperature | 80–100 °C |

| Reaction time | ~7 hours |

| Base/additive | Triethylamine, DIPEA, or similar bases |

| Purification | Reduced pressure distillation, crystallization |

| Yield | 95–97% |

| Purity | ~99.3–99.6% |

Nucleophilic Substitution at the 6-Position with 4-Isopropylpiperazine

The critical step to introduce the 4-isopropylpiperazin-1-yl group involves nucleophilic aromatic substitution (S_NAr) of the 6-chloro substituent in 4,6-dichloro-2-methylpyrimidine by 4-isopropylpiperazine.

Reaction Conditions

- Nucleophile: 4-Isopropylpiperazine, a secondary amine with an isopropyl substituent on the piperazine ring.

- Solvent: Ethanol or dimethylformamide (DMF) are commonly used solvents.

- Base: DIPEA or triethylamine to neutralize the generated HCl and promote substitution.

- Temperature: Mild heating, typically 60–90 °C, or microwave-assisted heating at 150 °C for shorter reaction times.

- Time: Several hours (2–7 h), depending on the method.

Mechanism and Selectivity

- The 4-chloro substituent remains largely inert under these conditions, allowing selective substitution at the 6-position.

- The reaction proceeds via nucleophilic attack of the amine on the pyrimidine ring, displacing the 6-chloride.

- Acidic additives like p-toluenesulfonic acid monohydrate may be used to facilitate the reaction in some protocols.

Reported Yields and Purification

- Yields for this substitution step typically range from 40% to 60% depending on conditions and scale.

- Purification is generally achieved by crystallization or chromatographic methods.

- The product is often isolated as a pale yellow solid with high purity.

Alternative Synthetic Routes and Notes

- Some literature reports preparation of related pyrimidine derivatives via a one-pot multi-component reaction involving benzaldehydes, ethyl cyanoacetate, and thiourea, followed by subsequent modifications to introduce piperazine derivatives.

- The chlorination step can also be performed on 4-chloro-6-methoxypyrimidine to yield 4,6-dichloropyrimidine intermediates, which then undergo nucleophilic substitution.

- Microwave-assisted synthesis has been employed to accelerate the nucleophilic substitution step, improving yields and reducing reaction times.

- Use of bases like potassium carbonate (K2CO3) and solvents such as DMF can enhance substitution efficiency in some cases.

Summary Table of Preparation Steps

Research Findings and Practical Considerations

- The chlorination step is critical for obtaining a reactive intermediate suitable for selective substitution; controlling temperature and base type is essential for high yield and purity.

- The nucleophilic substitution step benefits from mild acidic or basic conditions to facilitate displacement of the chloride and to prevent side reactions.

- The use of microwave-assisted synthesis can significantly reduce reaction times and improve yields in the substitution step.

- Purification via crystallization after solvent extraction is effective in obtaining high-purity products.

- Environmental and safety considerations favor the replacement of hazardous reagents like phosgene with safer alternatives such as triphosgene and careful control of chlorination conditions.

Q & A

Q. What are the common synthetic routes for 4-Chloro-6-(4-isopropylpiperazin-1-yl)-2-methylpyrimidine?

The synthesis typically involves nucleophilic substitution or coupling reactions. A representative method includes:

- Step 1: Reacting 4,6-dichloro-2-methylpyrimidine with 4-isopropylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours.

- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product .

Key parameters include stoichiometric control of the piperazine derivative and inert atmosphere to prevent side reactions.

Q. What spectroscopic techniques are used for structural characterization?

- NMR Spectroscopy: - and -NMR confirm substituent positions (e.g., methyl groups at 2.30–2.50 ppm, piperazine protons at 2.80–3.20 ppm) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 310.15) .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., C–H···Cl interactions stabilize the lattice) .

Q. What biological targets are associated with this compound?

The compound exhibits activity against kinases (e.g., Src/Abl) and receptors (e.g., α7 nicotinic acetylcholine receptors). Its chloro and piperazinyl groups enhance binding to ATP pockets or allosteric sites .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Q. How do structural modifications impact biological activity?

- Chloro Substitution: Replacing the 4-chloro group with fluoro reduces kinase inhibition by 40% (IC shifts from 12 nM to 20 nM) .

- Piperazine Isomerism: N-isopropyl vs. N-tert-butyl groups alter receptor selectivity (e.g., 10-fold higher α7 nAChR affinity with isopropyl) .

- Methyl Position: 2-methyl vs. 4-methyl pyrimidine affects metabolic stability (t increases from 2.1 to 4.3 hours in hepatic microsomes) .

Q. How can contradictory data on metabolite profiles be resolved?

Species-specific metabolism (e.g., human vs. rodent CYP450 isoforms) explains discrepancies:

Q. What advanced analytical methods address trace impurity detection?

- HPLC-MS/MS: Quantifies impurities at <0.1% levels (column: C18, gradient: 0.1% formic acid in acetonitrile/water) .

- Solid-State NMR: Detects polymorphic forms (e.g., anhydrous vs. hydrate crystals) impacting solubility .

Q. How does the compound’s stability vary under storage conditions?

- Thermal Stability: Decomposes above 150°C (TGA data shows 5% weight loss at 160°C) .

- Light Sensitivity: UV exposure (254 nm) induces photodegradation; store in amber vials at –20°C .

- Hydrolytic Stability: Susceptible to hydrolysis in acidic conditions (pH <3); use lyophilized forms for aqueous studies .

Methodological Challenges and Solutions

Q. How to design assays for evaluating kinase inhibition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.